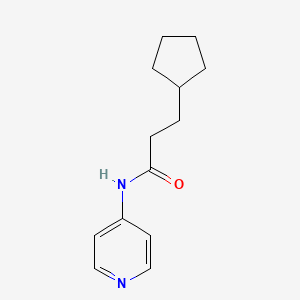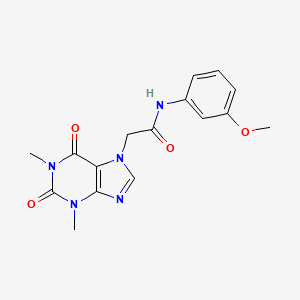![molecular formula C19H21ClN2O2 B5707059 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML-18, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the sigma-2 receptor, which has been implicated in various physiological and pathological processes. In
Mécanisme D'action
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide acts as a selective antagonist of the sigma-2 receptor, which is a poorly understood receptor that has been implicated in various physiological and pathological processes. The exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is not fully understood, but it is thought to modulate the activity of the sigma-2 receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and modulation of ion channel activity. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the sigma-2 receptor and its potential as a chemotherapeutic agent. However, it also has several limitations, including its relatively low potency and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, including the development of more potent and selective sigma-2 receptor ligands, the elucidation of the exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, and the exploration of its potential applications in various neurological disorders. Additionally, further studies are needed to explore the potential toxicity and side effects of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methoxybenzoyl chloride, followed by purification and characterization. The yield and purity of the final product can be optimized through various modifications of the reaction conditions.
Applications De Recherche Scientifique
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor activity in various cancer cell lines, and may have potential as a chemotherapeutic agent. In neuroscience, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used to study the sigma-2 receptor and its role in various neurological disorders. It has also been used in drug discovery efforts to develop novel sigma-2 receptor ligands.
Propriétés
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-11-4-3-8-14(17)19(23)21-16-10-7-9-15(20)18(16)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZYZYDEMILPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
